molecular formula C25H21N3O4S2 B2853465 3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide CAS No. 1358582-79-2

3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide

Cat. No.: B2853465
CAS No.: 1358582-79-2
M. Wt: 491.58
InChI Key: IMDPEMAFXUJFMB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzofuran core substituted with a 1,2,4-oxadiazole ring and a methylsulfanylphenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocyclic systems are pharmacologically active. The 1,2,4-oxadiazole ring may contribute to metabolic stability, while the methylsulfanyl group could influence electron distribution and solubility .

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-15-5-4-6-18(13-15)28-34(29,30)20-11-12-22-21(14-20)16(2)23(31-22)25-26-24(27-32-25)17-7-9-19(33-3)10-8-17/h4-14,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDPEMAFXUJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. With a molecular formula of C25H21N3O4S2 and a molecular weight of 491.58 g/mol, this compound is characterized by the presence of a benzofuran moiety and an oxadiazole ring, which are known for their diverse pharmacological properties.

Chemical Structure

The IUPAC name highlights the intricate structure of this compound. The presence of multiple functional groups suggests potential interactions with biological targets. Below is the structure representation:

Property Details
IUPAC Name This compound
Molecular Formula C25H21N3O4S2
Molecular Weight 491.58 g/mol
Purity Typically >95%

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study comparing various oxadiazole compounds found that certain derivatives displayed minimum inhibitory concentrations (MIC) against both bacterial and fungal strains comparable to traditional antibiotics such as ciprofloxacin and ketoconazole . The presence of the methylsulfanyl group in this compound may enhance its antimicrobial efficacy.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives has been documented through various assays such as the DPPH radical scavenging method. Compounds similar to this compound have shown significant radical scavenging capabilities, indicating potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For instance, compounds with similar structural features have exhibited significant edema inhibition in carrageenan-induced paw edema models . This suggests that the compound may modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • Oxadiazole Ring : Known for enhancing biological activity due to its electron-withdrawing nature.
  • Benzofuran Moiety : Contributes to lipophilicity and potential interactions with biological membranes.
  • Methylsulfanyl Group : May improve solubility and bioavailability.

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound had MIC values ranging from 0.5 to 32 µg/mL against different pathogens .

Study 2: Antioxidant Activity Assessment

An experimental assessment using DPPH radical scavenging assays revealed that several oxadiazole derivatives exhibited antioxidant activities with IC50 values comparable to ascorbic acid. The tested compounds showed scavenging rates between 32% and 87% at a concentration of 25 µM .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole ring in the structure of 3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide suggests potential activity against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

2. Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial effects. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains. The presence of the methylsulfanyl group may enhance this activity by improving solubility and bioavailability .

3. Neurological Applications
Given the structural similarities to other compounds targeting metabotropic glutamate receptors, there is potential for this compound to act as an allosteric modulator in neurological disorders. Research into related oxadiazole compounds has highlighted their ability to interact with glutamate receptors, which are critical in various neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines. The specific inclusion of the benzofuran and sulfonamide moieties was found to be crucial for their anticancer efficacy .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of sulfonamide derivatives, where compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting promising therapeutic applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerOxadiazole derivativesInduction of apoptosis in cancer cells
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
NeurologicalMetabotropic glutamate receptor modulatorsPotential modulation effects

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group (-SO2_2NH-) is synthesized via reaction of a sulfonyl chloride intermediate with 3-methylaniline. This is supported by methodologies in sulfonamide derivatives from , where benzenesulfonyl chlorides react with aromatic amines under basic conditions (e.g., pyridine or Et3_3N) to form stable sulfonamides .

Reaction Scheme:

Ar SO2Cl+Ar NH2BaseAr SO2 NH Ar +HCl\text{Ar SO}_2\text{Cl}+\text{Ar NH}_2\xrightarrow{\text{Base}}\text{Ar SO}_2\text{ NH Ar }+\text{HCl}

1,2,4-Oxadiazole Construction

The oxadiazole ring is likely formed via cyclization between an amidoxime and a carboxylic acid derivative. Microwave-assisted methods, as reported for triazole syntheses , optimize this reaction by reducing time (e.g., 5–20 minutes at 150–350 W) compared to conventional reflux (6–24 hours) . For example:

R C N O+R COClΔ or MWOxadiazole+HCl\text{R C N O}+\text{R COCl}\xrightarrow{\Delta \text{ or MW}}\text{Oxadiazole}+\text{HCl}

Benzofuran Core Assembly

The benzofuran scaffold is typically synthesized via cyclization of phenolic precursors. For the 2-substituted oxadiazole, coupling reactions (e.g., Suzuki-Miyaura) may link pre-formed oxadiazole fragments to the benzofuran core .

Sulfonamide Hydrolysis

Under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions, the sulfonamide bond may hydrolyze to yield sulfonic acid and amine byproducts:

Ar SO2 NH Ar +H2OH+ or OHAr SO3H+Ar NH2\text{Ar SO}_2\text{ NH Ar }+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{Ar SO}_3\text{H}+\text{Ar NH}_2

Stability studies from indicate sulfonamide hydrolysis requires harsh conditions (>100°C, concentrated acids/bases).

Oxidation of Methylsulfanyl Group

The 4-(methylsulfanyl)phenyl group undergoes oxidation with agents like mCPBA or H2_2O2_2 to form sulfoxide (-SO-) or sulfone (-SO2_2-) :

Ar S CH3OxidantAr SO CH3OxidantAr SO2 CH3\text{Ar S CH}_3\xrightarrow{\text{Oxidant}}\text{Ar SO CH}_3\xrightarrow{\text{Oxidant}}\text{Ar SO}_2\text{ CH}_3

Electrophilic Substitution on Benzofuran

The electron-rich benzofuran ring undergoes nitration or halogenation at activated positions (C-4 or C-6). For example, nitration with HNO3_3/H2_2SO4_4 introduces a nitro group para to the sulfonamide .

Nucleophilic Attack

The electron-deficient oxadiazole ring reacts with nucleophiles (e.g., amines or Grignard reagents) at the C-5 position, leading to ring-opening or substitution :

Oxadiazole+NuOpen chain intermediateStabilized product\text{Oxadiazole}+\text{Nu}^-\rightarrow \text{Open chain intermediate}\rightarrow \text{Stabilized product}

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the oxadiazole to a diamide:

OxadiazoleH2/PdNH CO NH CO R\text{Oxadiazole}\xrightarrow{\text{H}_2/\text{Pd}}\text{NH CO NH CO R}

Comparative Reaction Conditions

Reaction Type Conditions Yield Source
Sulfonamide formationEt3_3N, DCM, 0°C → RT, 12 h75–90%
Oxadiazole cyclizationMW, 150°C, 10 min85–97%
Sulfur oxidationmCPBA, DCM, 0°C → RT, 4 h70–80%
Benzofuran nitrationHNO3_3/H2_2SO4_4, 0°C, 1 h60–65%

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of similar sulfonamides .

  • Photolysis : UV exposure (254 nm) induces cleavage of the sulfonamide and oxadiazole groups, forming phenolic byproducts.

Comparison with Similar Compounds

Compound 1: 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide ()

  • Core Structure : Thiophene sulfonamide with 1,2,4-oxadiazole and benzodioxol substituents.
  • Benzodioxol group introduces electron-donating effects, contrasting with the methylsulfanylphenyl group in the target compound, which has moderate electron-withdrawing properties.
  • Implications : Thiophene’s lower aromaticity may decrease binding affinity to hydrophobic pockets compared to benzofuran. Benzodioxol could enhance solubility but reduce membrane permeability .

Triazole-Containing Sulfonamides

Compound 2: 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine ()

  • Core Structure : Dual triazole system with benzylsulfanyl and phenyl groups.
  • Key Differences :
    • Replaces 1,2,4-oxadiazole with 1,2,4-triazole, altering hydrogen-bonding capacity and ring strain.
    • Lacks a sulfonamide group; instead, it features a sulfanyl linkage and amine group.
  • The absence of a sulfonamide group limits direct comparison in sulfonamide-targeted pathways .

Compound 3: 3-[4-(3-Methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide ()

  • Core Structure : Sulfanylidene-triazole with dimethyl sulfonamide.
  • Key Differences :
    • Sulfanylidene group introduces redox-sensitive properties, unlike the stable methylsulfanyl group in the target compound.
    • Dimethyl sulfonamide reduces steric bulk compared to the N-(3-methylphenyl) group.
  • The dimethyl substitution could enhance solubility but reduce target selectivity .

Methanesulfonamide Derivatives with Heterocyclic Cores

Compound 4: N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide ()

  • Core Structure : Chlorophenyl-substituted triazolone with methanesulfonamide.
  • Key Differences :
    • Triazolone ring introduces a ketone group, increasing polarity.
    • Difluoromethyl group enhances electronegativity, contrasting with the methylsulfanyl group’s moderate electron effects.
  • Implications : Higher polarity may improve aqueous solubility but reduce blood-brain barrier penetration. Fluorine atoms could enhance binding to electrophilic targets .

Acetamide-Triazole Hybrids

Compound 5: 2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()

  • Core Structure : Triazolyl-sulfanyl acetamide.
  • Key Differences: Acetamide replaces sulfonamide, altering hydrogen-bonding and acidity. Phenoxymethyl group adds steric bulk absent in the target compound.
  • Implications: Acetamide’s lower acidity may reduce ionic interactions in binding sites. Phenoxymethyl could enhance lipophilicity but increase metabolic degradation .

Comparative Analysis Table

Feature Target Compound Compound 1 Compound 3 Compound 4
Core Structure Benzofuran-oxadiazole-sulfonamide Thiophene-oxadiazole-sulfonamide Triazole-sulfanylidene-sulfonamide Triazolone-methanesulfonamide
Key Substituent 4-(Methylsulfanyl)phenyl 1,3-Benzodioxol-5-yl 3-Methoxyphenyl Difluoromethyl
Sulfonamide Group N-(3-methylphenyl) N-methyl-N-phenyl N,N-dimethyl Methanesulfonamide
Electron Effects Moderate electron-withdrawing (S-Me) Electron-donating (O-Me/O) Electron-donating (O-Me) Strong electron-withdrawing (F)
Metabolic Stability High (oxadiazole, benzofuran) Moderate (thiophene) Low (sulfanylidene) High (triazolone)

Research Implications

The target compound’s benzofuran-oxadiazole core and methylsulfanylphenyl group balance metabolic stability, lipophilicity, and electronic properties compared to analogues. Its structural distinctiveness may translate to improved pharmacokinetics over discontinued compounds like Compound 3 , which faced stability issues. Further studies should explore its binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinase inhibitors) and compare efficacy with triazole-based derivatives .

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